2-Ammonio-3,3-dimethylbutyl sulfate

Description

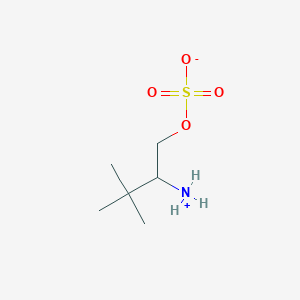

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO4S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

(2-azaniumyl-3,3-dimethylbutyl) sulfate |

InChI |

InChI=1S/C6H15NO4S/c1-6(2,3)5(7)4-11-12(8,9)10/h5H,4,7H2,1-3H3,(H,8,9,10) |

InChI Key |

RYNOUJRGTBCEPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(COS(=O)(=O)[O-])[NH3+] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ammonio 3,3 Dimethylbutyl Sulfate

Precursor Synthesis Strategies for 2-Ammonio-3,3-dimethylbutyl Alcohol Derivatives

The synthesis of the crucial intermediate, 2-amino-3,3-dimethylbutan-1-ol (B1275762), can be approached through several routes. These strategies begin with the construction of the basic carbon skeleton, 3,3-dimethylbutanol, or its derivatives, followed by the strategic introduction of the amine functionality.

Preparation of 3,3-Dimethylbutyl Esters and Alcohols

The foundational C6 alcohol, 3,3-dimethylbutanol, is a primary building block. A notable industrial method for its preparation involves the reaction of ethylene (B1197577) and isobutylene (B52900) with a strong mineral acid like sulfuric acid. googleapis.com This process yields a 3,3-dimethylbutyl ester, specifically 3,3-dimethylbutyl hydrogen sulfate (B86663). googleapis.com This ester intermediate is subsequently hydrolyzed to produce the desired 3,3-dimethylbutanol. googleapis.comnih.gov

Alternatively, standard esterification reactions, such as the Fischer esterification, can be employed. This classic method involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The reaction is reversible, and to drive it towards the product, reaction conditions are often manipulated, for instance, by removing the water formed during the reaction. nih.gov While broadly applicable, the synthesis of larger esters may require prolonged heating under reflux to achieve equilibrium. libretexts.org The resulting ester can then be hydrolyzed back to the alcohol under basic or acidic conditions. A process has been described where a 3,3-dimethyl-allyl halide is reacted with an alkaline salt of a carboxylic acid to form an ester, which is then hydrolyzed to 3,3-dimethyl-allyl alcohol. google.com

Alkylation Reactions for Amine Moiety Introduction

Introducing the amino group onto the 3,3-dimethylbutane skeleton can be achieved via alkylation. This type of reaction is a form of nucleophilic aliphatic substitution where an amine or ammonia (B1221849) acts as the nucleophile, attacking an alkyl halide. wikipedia.org In this context, a suitable starting material would be 1-halo-3,3-dimethylbutane, which would be reacted with ammonia.

However, this method is complicated by the fact that the product, the primary amine (2-amino-3,3-dimethylbutane), is also a nucleophile. wikipedia.orgmasterorganicchemistry.com Consequently, the primary amine can react further with the alkyl halide, leading to the formation of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com This tendency for over-alkylation often results in a mixture of products, which can be difficult to separate, making direct alkylation of ammonia a potentially low-yielding route for selectively producing a primary amine. wikipedia.orgmasterorganicchemistry.com Because the product amine is often more nucleophilic than the starting amine, the reaction can resemble a "runaway train" that is difficult to stop at the desired primary or secondary amine stage. masterorganicchemistry.com

Epoxide Ring Opening Approaches with Amines

A more controlled and regioselective method for synthesizing the 2-amino-3,3-dimethylbutan-1-ol precursor is through the ring-opening of an epoxide. The required starting material is 1,2-epoxy-3,3-dimethylbutane, also known as tert-butyloxirane. This epoxide is reacted with an amine, such as ammonia, in a process called aminolysis. rroij.com

The reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. rroij.comarkat-usa.org For an unsymmetrical epoxide like tert-butyloxirane, the regioselectivity of the attack is a critical factor. Generally, the nucleophilic attack occurs at the less sterically hindered carbon atom of the oxirane ring. arkat-usa.org

Various catalysts can be employed to facilitate this reaction under mild conditions. rroij.com The use of catalysts not only improves reaction rates but can also enhance regioselectivity, leading to excellent yields of the desired β-amino alcohol. rroij.comrsc.org Research has demonstrated that the reaction can proceed efficiently in the presence of both Lewis acids and solid acid catalysts, and even under metal- and solvent-free conditions. rroij.comrsc.org The interaction between tertiary amines and hydroxyl-containing compounds has been shown to be crucial for initiating the ring-opening reaction in some systems. rsc.org

Table 1: Catalytic Systems for Epoxide Ring Opening with Amines

| Catalyst System | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Amberlyst-15 | Room temperature | Excellent yields and high regioselectivity of β-amino alcohols. | rroij.com |

| Phosphomolybdic acid-neutral alumina | Mild reaction conditions | Effective for reactions with various amines. | rroij.com |

| Acetic Acid | Metal- and solvent-free | Provides β-amino alcohols in high yields with excellent regioselectivity. | rsc.org |

| Ca(CF₃CO₂)₂ | Solvent-free conditions | Works well with various aromatic and aliphatic amines to give excellent yields. | rroij.com |

| Lithium Bromide | - | Inexpensive and efficient catalyst for an environmentally friendly process. | rroij.com |

Direct Sulfation Routes to 2-Ammonio-3,3-dimethylbutyl Sulfate

The final step in the synthesis is the esterification of the hydroxyl group of the 2-amino-3,3-dimethylbutan-1-ol precursor to form the sulfate ester. The "ammonio" in the target compound's name indicates that the amine group is protonated, forming an internal salt or zwitterion with the negatively charged sulfate group.

Formation of Hydrogen Sulfate Salts from Amino Alcohols via Chlorosulfonic Acid

A common and effective reagent for the sulfation of alcohols is chlorosulfonic acid (ClSO₃H). nih.govpageplace.de This reagent reacts with the hydroxyl group of the amino alcohol to form a sulfate ester. The reaction is typically vigorous and exothermic, producing hydrogen chloride (HCl) gas as a byproduct. google.com

Due to the presence of the basic amino group in the precursor, it will react with the generated HCl, leading to the formation of an ammonium chloride salt. To manage the acidic byproduct and control the reaction, a tertiary amine base such as pyridine (B92270) is often used as a solvent or co-reagent. nih.govresearchgate.net The pyridine neutralizes the HCl as it is formed. nih.gov The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of chlorosulfonic acid, followed by the elimination of a chloride ion.

Optimization of Reaction Conditions for Sulfate Esterification

Optimizing the reaction conditions for the sulfation step is crucial to maximize the yield and purity of the final product. Traditional sulfation methods can be prone to side reactions, necessitating careful control over the process. researchgate.net

Key parameters for optimization include:

Temperature: The reaction between alcohols and chlorosulfonic acid is highly exothermic. google.com Therefore, maintaining a low temperature, often between 0°C and 20°C, is essential to control the reaction rate, prevent degradation of the product, and improve color quality. google.com The chlorosulfonic acid is typically added dropwise to the alcohol solution while cooling. nih.gov

Stoichiometry: The molar ratio of the reactants is important. A slight excess of the sulfating agent may be used to ensure complete conversion of the alcohol. For instance, a molar ratio of 0.98 to 1.05 moles of chlorosulfonic acid per mole of hydroxyl group is often desirable. google.com

Removal of Byproducts: The efficient removal of the HCl gas byproduct can help drive the reaction to completion. This is often achieved by carrying out the reaction under a stream of a dry, inert gas like nitrogen. google.com

Neutralization: After the sulfation is complete, the reaction mixture should be immediately and carefully neutralized to a pH of approximately 6.5 to 7.5 to stabilize the product. google.com

Table 2: Optimization Parameters for Sulfation with Chlorosulfonic Acid

| Parameter | Recommended Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 0°C - 20°C | Control exothermic reaction, prevent side reactions and product degradation. | google.com |

| Reagent Addition | Dropwise addition of ClSO₃H to the alcohol. | Manage exothermic nature and maintain temperature control. | nih.gov |

| Stoichiometry | ~0.98-1.05 mol of ClSO₃H per mol of alcohol. | Ensure complete conversion without excessive side reactions. | google.com |

| Atmosphere | Inert gas stream (e.g., Nitrogen). | Vents HCl byproduct, drives equilibrium, excludes moisture. | google.com |

| Post-Reaction | Immediate neutralization to pH 6.5-7.5. | Stabilizes the final sulfate ester product. | google.com |

| Solvent/Base | Pyridine | Can be used to neutralize HCl byproduct as it forms. | nih.gov |

Enzymatic and Biosynthetic Pathways to Organosulfates

Enzymatic synthesis offers a highly specific and efficient route to produce organosulfates. The primary mechanism involves a class of enzymes known as sulfotransferases (SULTs). researchgate.net These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule to a substrate. oncotarget.com

The most common pathway for biological sulfation relies on the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govpnas.org Sulfotransferases (SULTs) are the enzymes that mediate the transfer of the sulfonyl group from PAPS to an acceptor molecule, which can be a hydroxyl or an amino group. wikipedia.orgnih.gov This process is critical in numerous physiological functions, including the metabolism of xenobiotics, the regulation of hormones, and the structural modification of macromolecules. nih.govnih.gov

The general mechanism involves the binding of both the PAPS donor and the acceptor substrate to the enzyme. oup.com The enzyme then facilitates a nucleophilic attack from the acceptor molecule (e.g., the hydroxyl or amino group of a precursor to this compound) on the sulfur atom of the PAPS molecule. nih.gov This results in the formation of the sulfated product and the release of 3'-phosphoadenosine-5'-phosphate (PAP). oup.com The availability of PAPS, which is synthesized in tissues from inorganic sulfate and ATP, is a critical factor that can limit the rate of sulfation. nih.govmedchemexpress.eu

While many SULTs are known for acting on phenolic compounds and alcohols, specific SULTs also catalyze the N-sulfation of amines. oup.com

Table 1: Key Components in PAPS-Dependent Sulfation

| Component | Role |

|---|---|

| Sulfotransferases (SULTs) | Family of enzymes that catalyze the transfer of a sulfonate group. researchgate.net |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | The universal "activated" sulfate donor for the reaction. nih.govpnas.org |

| Acceptor Substrate | A molecule containing a nucleophilic group (e.g., hydroxyl or amine). |

| 3'-phosphoadenosine-5'-phosphate (PAP) | The co-product formed after the transfer of the sulfonate group. oup.com |

When the acceptor substrate contains a primary amine, such as the precursor to this compound, the reaction is termed N-sulfation and produces a sulfamate. wikipedia.orgwikipedia.org The enzymatic sulfation of amines presents several unique considerations.

Cytosolic sulfotransferases from the SULT1, SULT2, and SULT3 gene families have been shown to mediate the sulfation of arylamines. nih.gov The specificity of the enzyme is a primary consideration, as different SULT isoforms exhibit preferences for different types of substrates. For instance, some SULTs show high activity for N-sulfation of N-substituted aryl and alicyclic compounds, while others are more active towards N-hydroxyarylamines. nih.gov

The nucleophilicity of the amine group is a key factor in the reaction. The local enzymatic environment, including the pH and the presence of specific amino acid residues in the active site, can influence the protonation state and reactivity of the amine. This modification adds a negative charge to the protein which can affect its structure or function. patsnap.com This is crucial as the unprotonated amine is the active nucleophile. Therefore, the efficiency of enzymatic N-sulfation can be highly dependent on the specific enzyme and the structure of the amine substrate.

Analogous Synthetic Approaches for Related Aminoalkyl Sulfates

Chemical synthesis provides an alternative to enzymatic methods for producing aminoalkyl sulfates. These methods are often more direct but may lack the high specificity of enzymatic routes. One established method for preparing β-aminoalkyl sulfates involves the direct reaction of a β-amino alcohol with a sulfating agent. google.com

A common approach is the esterification of an amino alcohol with sulfuric acid. ui.ac.id For example, the synthesis of β-amino p-dimethyl ethyl sulfate has been achieved by reacting 2-amino-2-methyl propanol-1 with an equimolar amount of sulfuric acid in a suitable solvent like toluene. google.com The reaction is typically conducted at reflux temperature, and the water produced during the esterification is removed by azeotropic distillation to drive the reaction to completion. google.com

Table 2: Example of Analogous Chemical Synthesis

| Reactants | Product | Conditions |

|---|---|---|

| 2-amino-2-methyl propanol-1 + Sulfuric Acid | β-amino p-dimethyl ethyl sulfate | Toluene solvent, reflux temperature, azeotropic removal of water. google.com |

Another strategy involves the use of sulfur trioxide-amine complexes (e.g., SO₃-pyridine or SO₃-trimethylamine) as the sulfating agent. nih.gov These reagents are generally milder than concentrated sulfuric acid and can be more suitable for sensitive substrates. The reaction involves nucleophilic attack of the alcohol group of the amino alcohol onto the sulfur atom of the SO₃ complex. Microwave-assisted sulfation using SO₃-amine complexes has emerged as a rapid and high-yield method for producing sulfated compounds, including those with multiple sulfate groups. nih.gov

These chemical methods, while not specific to this compound, establish a clear and viable synthetic framework for its production from the corresponding amino alcohol, 2-amino-3,3-dimethylbutan-1-ol. The choice of method would depend on factors such as desired yield, purity requirements, and substrate stability.

Advanced Analytical Characterization Techniques in Academic Research

Spectroscopic Methods for Structural Elucidation of 2-Ammonio-3,3-dimethylbutyl Sulfate (B86663)

Spectroscopic techniques are indispensable for determining the molecular structure of "2-Ammonio-3,3-dimethylbutyl sulfate". By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules, including "this compound". Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals correspond to the different types of protons present. For the 2-ammonio-3,3-dimethylbutyl cation, one would expect to see distinct signals for the protons of the methyl groups, the methine proton adjacent to the ammonium (B1175870) group, and the protons of the ammonium group itself. The large tert-butyl group would exhibit a singlet for its nine equivalent protons, while the methine proton would appear as a multiplet due to coupling with adjacent protons. The ammonium protons often appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Ammonio-3,3-dimethylbutyl Cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.0 (singlet, 9H) | ~25-30 |

| C(CH₃)₃ | ~35-40 | |

| CH-NH₃⁺ | ~3.0-3.5 (multiplet, 1H) | ~55-65 |

| NH₃⁺ | Variable, broad singlet (3H) | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nih.gov The IR spectrum of "this compound" would display characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.orgpressbooks.pub

The presence of the ammonium group (NH₃⁺) would be indicated by N-H stretching vibrations, typically appearing as a broad band in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub This broadening is a result of hydrogen bonding. The sulfate counter-ion (SO₄²⁻) would exhibit strong, characteristic S=O stretching absorptions, usually found in the 1200-1100 cm⁻¹ region. Additionally, the C-H bonds of the alkyl part of the molecule would show stretching vibrations in the 2850-2960 cm⁻¹ range. libretexts.orgpressbooks.pub C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Ammonium (NH₃⁺) | N-H Stretch | 3300-3500 (broad) |

| Alkane (C-H) | C-H Stretch | 2850-2960 |

| Sulfate (SO₄²⁻) | S=O Stretch | 1200-1100 (strong) |

| Alkane (C-H) | C-H Bend | ~1470 and ~1370 |

Chromatographic and Electrophoretic Separation Methodologies

Chromatographic and electrophoretic techniques are essential for the separation, identification, and quantification of "this compound" from various matrices.

Due to its ionic and non-volatile nature, "this compound" is not directly amenable to analysis by Gas Chromatography (GC). However, it can be analyzed after conversion into a volatile derivative. A common derivatization strategy for amines is silylation, for instance, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). nih.gov This process replaces the active hydrogens on the ammonium group with a less polar and more volatile tert-butyldimethylsilyl (TBDMS) group.

The resulting derivative can then be separated on a GC column and detected, often by a mass spectrometer (GC-MS). This approach allows for both high-resolution separation and sensitive detection, providing structural information from the mass spectrum of the derivative. nih.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a more direct and widely used method for the analysis of ionic compounds like "this compound". Several LC modes can be employed for its separation and quantitation.

Reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. To improve the retention and peak shape of the polar "2-Ammonio-3,3-dimethylbutyl" cation, ion-pairing agents can be added to the mobile phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of very polar compounds.

Detection is often achieved using a mass spectrometer (LC-MS), which provides high sensitivity and selectivity, allowing for the accurate quantitation of the compound even in complex biological or environmental samples.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. As a cationic compound, "this compound" can be readily separated by CE based on its charge-to-size ratio. This technique offers high efficiency, short analysis times, and requires only small sample volumes.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can also be employed. In MEKC, surfactants are added to the buffer to form micelles. This allows for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micellar phase. While the primary separation mechanism for the "2-Ammonio-3,3-dimethylbutyl" cation would still be its electrophoretic mobility, interactions with the micelles can be used to fine-tune the separation from other components in a mixture. Detection in CE and MEKC is typically performed using UV-Vis absorbance or, for higher sensitivity and specificity, by coupling the capillary to a mass spectrometer (CE-MS).

High-Resolution Mass Spectrometric Approaches for Molecular Characterization

High-resolution mass spectrometry stands as a cornerstone for the definitive identification and characterization of this compound. Its ability to provide exact mass measurements with high accuracy is crucial for confirming the elemental composition and verifying the identity of the compound in research settings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

In academic research, High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the precise molecular formula of newly synthesized compounds. For this compound, HRMS with Electrospray Ionization (ESI) has been utilized to verify its elemental composition. Research has shown the calculated mass for the sodium adduct of the molecule ([M+Na]⁺) to be 220.0619, with the experimental analysis yielding a found mass of 220.0609. nih.gov This close correlation between the theoretical and observed mass provides strong evidence for the successful synthesis and identification of the compound.

The following table summarizes the HRMS data for this compound.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| [C₆H₁₅NO₄S + Na]⁺ | 220.0619 | 220.0609 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

While specific published LC-MS/MS methods for this compound are not prevalent, the analysis of similar small, polar, and sulfated compounds in complex matrices like plasma or urine is routinely accomplished using this technique. nih.govresearchgate.net An LC-MS/MS approach would involve separating the compound from other matrix components using liquid chromatography before its detection by tandem mass spectrometry.

For a polar compound such as this compound, a hydrophilic interaction liquid chromatography (HILIC) column is often the preferred choice for separation. nih.gov The mobile phases would typically consist of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as ammonium formate (B1220265) or formic acid to ensure good peak shape and ionization efficiency. nih.gov

Electrospray Ionization (ESI) and Multi-Reaction Monitoring (MRM) Techniques

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process. libretexts.org In the case of this compound, ESI in positive ion mode is effective, leading to the formation of protonated molecules ([M+H]⁺) or adducts like the sodium adduct ([M+Na]⁺) that was observed in HRMS analysis. nih.gov For sulfated compounds, negative ion mode ESI can also be highly effective, detecting the deprotonated molecule ([M-H]⁻). acs.orgnih.gov

For quantitative studies, Multi-Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique. proteomics.com.au In an MRM experiment, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. proteomics.com.auwikipedia.org This process provides two levels of specificity, significantly reducing background noise and allowing for accurate quantification even in complex mixtures. proteomics.com.au

For this compound, a hypothetical MRM method would involve selecting its precursor ion (e.g., m/z 198.1 for [M+H]⁺) and monitoring for a characteristic product ion after fragmentation. A common fragmentation pathway for sulfated compounds is the loss of the sulfate group (SO₃), which would result in a specific product ion that could be used for quantification. nih.gov

The table below outlines a theoretical MRM transition for the quantitative analysis of this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 198.1 ([M+H]⁺) | Hypothetical fragment | Positive |

Sample Preparation Strategies for Rigorous Academic Analysis

The successful analysis of this compound, especially from complex samples, is highly dependent on the sample preparation strategy. The goal is to isolate the analyte of interest while removing interfering substances such as proteins and salts that can suppress the ionization process in the mass spectrometer.

In the context of its synthesis, a detailed procedure for isolating this compound has been documented. This involves dissolving the precursor amino alcohol in acetonitrile, followed by the addition of chlorosulfonic acid. The resulting product is then filtered, washed with ethyl acetate (B1210297) and diethyl ether, and dried under vacuum. nih.gov

For the analysis of polar metabolites from biological fluids like plasma, a common approach is protein precipitation using a cold organic solvent such as a methanol/acetonitrile mixture. zhulab.cn The general steps for such a procedure are outlined below:

Addition of a cold solvent mixture (e.g., Methanol:Acetonitrile) to the plasma sample.

Vortexing and sonication to ensure thorough mixing and cell disruption.

Incubation at a low temperature (e.g., -20°C) to facilitate protein precipitation.

Centrifugation to pellet the precipitated proteins.

Collection of the supernatant containing the analyte.

Evaporation of the solvent and reconstitution in a mobile phase-compatible solution before injection into the LC-MS/MS system. zhulab.cn

This type of sample preparation ensures a clean extract, which is crucial for obtaining reliable and reproducible analytical results in academic research.

Theoretical and Computational Investigations of 2 Ammonio 3,3 Dimethylbutyl Sulfate

Quantum Chemical Modeling Approaches to Electronic Structure and Reactivity

Quantum chemical modeling provides fundamental insights into the electronic properties and chemical behavior of molecules. For a compound like 2-Ammonio-3,3-dimethylbutyl sulfate (B86663), these methods can elucidate charge distribution, orbital energies, and reactivity indicators.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of molecules. It is often used to predict geometries, reaction energies, and other molecular properties with a good balance of accuracy and computational cost. For 2-Ammonio-3,3-dimethylbutyl sulfate, DFT calculations could be used to determine the optimized molecular geometry, vibrational frequencies, and the distribution of electronic charge across the molecule.

DFT studies on related systems, such as the interaction of SO2 with amino acid anions, have provided valuable insights into reaction mechanisms and the nature of bonding. mdpi.com Similar approaches could be applied to understand the intramolecular and intermolecular interactions of this compound. For instance, the B3LYP functional combined with a suitable basis set is often employed for such calculations on organic molecules containing sulfur. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 12.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. They are not based on actual experimental or computational results for this specific molecule.

Ab initio Calculations for Molecular Interactions

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a high level of theory for accurate calculations. These methods are particularly useful for studying non-covalent interactions, which are expected to be significant in the zwitterionic this compound due to the presence of the charged ammonio and sulfate groups.

Ab initio calculations could be employed to investigate hydrogen bonding between the ammonio group and the sulfate oxygen atoms, as well as interactions with solvent molecules. nih.gov Understanding these interactions is key to predicting the compound's behavior in different environments. For example, studies on water clusters have demonstrated the accuracy of ab initio methods in describing hydrogen bond networks. nih.gov

Computational Analysis of Molecular Conformation and Energetics

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and the relative energies of its different conformations. Computational analysis allows for the exploration of the conformational landscape of this compound.

By systematically rotating the single bonds in the molecule, a potential energy surface can be generated. This allows for the identification of stable conformers (local minima) and the transition states that connect them. Such an analysis would reveal the most likely shapes the molecule adopts and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other chemical species.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60 | 0.00 |

| 2 | 180 | 1.25 |

| 3 | -60 | 1.30 |

Note: The values in this table are for illustrative purposes to show what a conformational analysis would yield and are not based on actual calculations for this molecule.

Simulations for Mechanistic Insights into Reactions

Computational simulations can provide detailed, step-by-step insights into chemical reaction mechanisms that are often difficult to observe experimentally. For this compound, potential reactions of interest could include proton transfer, desulfation, or reactions involving the amino group.

By modeling the reaction pathway, computational methods can determine the structures of transition states and calculate the activation energies. This information is invaluable for predicting reaction rates and understanding the factors that influence the reaction's outcome. For example, computational studies on the reaction of SO2 with amino acids have elucidated the reaction pathways and the stability of the resulting products. mdpi.com

Development and Validation of Computational Basis Sets for Sulfate Compounds

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms. For molecules containing sulfur, such as this compound, the selection of an appropriate basis set is particularly important.

Basis sets need to be flexible enough to accurately describe the electronic structure of the sulfate group, which can be challenging due to the number of electrons and the potential for polarization. Research into basis sets for sulfur-containing compounds often focuses on the inclusion of polarization and diffuse functions to improve accuracy. The development and validation of basis sets specifically for sulfate compounds would involve benchmarking calculations against experimental data or high-level ab initio results to ensure their reliability for predicting the properties of molecules like this compound.

Chemical Reactivity and Transformation Pathways of 2 Ammonio 3,3 Dimethylbutyl Sulfate

Hydrolytic Stability and Mechanisms of Sulfate (B86663) Ester Cleavage

The stability of 2-Ammonio-3,3-dimethylbutyl sulfate in aqueous media is governed by the hydrolysis of its sulfate ester bond. The cleavage of alkyl sulfate esters can proceed through two primary mechanisms: attack of a nucleophile (such as water) at the carbon atom bonded to the sulfate group (C–O bond cleavage) or at the sulfur atom (S–O bond cleavage).

For primary alkyl sulfates, studies have shown that the mechanism is influenced by the reaction conditions.

Uncatalyzed Hydrolysis : In neutral solutions, the reaction is slow and typically proceeds via an SN2 mechanism, where a water molecule attacks the α-carbon, displacing the sulfate anion. This results in C–O bond cleavage. rsc.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is significantly accelerated. For sodium dodecyl sulfate, isotopic labeling studies using ¹⁸O-enriched water have demonstrated exclusive S–O bond cleavage. rsc.org This suggests a mechanism where the sulfate ester is protonated, followed by the departure of SO₃, which is subsequently hydrated to form sulfuric acid. An alternative pathway involves the concerted transfer of SO₃ to a pre-associated water molecule. rsc.org

The structure of this compound, specifically the bulky tert-butyl group adjacent to the reaction center, likely influences the hydrolysis rate. Steric hindrance from β-branching has been observed to reduce the hydrolytic reactivity of other alkyl sulfates, which would suggest a lower rate of hydrolysis for this compound compared to unbranched analogs. rsc.org

| Condition | Predominant Mechanism | Bond Cleavage | Key Characteristics |

|---|---|---|---|

| Neutral (Uncatalyzed) | SN2 | C–O | Slow reaction; water acts as a nucleophile attacking the α-carbon. |

| Acidic (Catalyzed) | SN1-like or Concerted Transfer | S–O | Autocatalytic due to HSO₄⁻ production rsc.org; involves protonation of the sulfate ester. |

Regioselective Chemical Reactions Involving the Sulfate and Ammonio Moieties

The reactivity of this compound is dominated by the two functional groups: the ammonio (NH₃⁺) group and the sulfate ester (–OSO₃⁻).

Sulfate Moiety : The sulfate group is an excellent leaving group, making the carbon atom to which it is attached (C2) an electrophilic center. It is susceptible to attack by various nucleophiles in SN2 reactions.

Ammonio Moiety : The ammonio group is acidic and generally unreactive as a nucleophile. However, upon deprotonation by a base, it is converted into a primary amine (–NH₂), which is a potent nucleophile.

The most significant regioselective reaction is intramolecular. The proximity of the amino group to the electrophilic carbon bearing the sulfate ester facilitates an intramolecular SN2 reaction upon treatment with a base. The deprotonated amine attacks the C2 carbon, displacing the sulfate group and leading to ring closure. This specific transformation is detailed in the following section. Intermolecular reactions with external nucleophiles are possible but must compete with this highly favorable intramolecular pathway.

Cyclization Reactions Leading to Derivatives (e.g., Aziridines from Aminosulfate Salts)

The hallmark reaction of β-aminoalkyl sulfates is their conversion to aziridines. This transformation, known as the Wenker aziridine (B145994) synthesis, is a robust method for creating the three-membered nitrogen-containing heterocycle. youtube.comchemeurope.comwikipedia.orgorganic-chemistry.org The process involves two main steps starting from the parent β-amino alcohol:

Sulfation : The parent amino alcohol, 2-amino-3,3-dimethylbutanol, is treated with sulfuric acid to form the this compound intermediate.

Cyclization : The resulting amino sulfate salt is then treated with a strong base, such as sodium hydroxide. The base deprotonates the ammonio group to the more nucleophilic amine. This amine then undergoes a rapid intramolecular SN2 reaction, displacing the sulfate leaving group and forming the aziridine ring.

For this compound, this reaction yields 2-(tert-butyl)aziridine. The mechanism is a straightforward intramolecular displacement process.

| Step | Reagents | Purpose | Potential Side Reactions |

|---|---|---|---|

| Sulfation of Amino Alcohol | Concentrated H₂SO₄, high temperature | Formation of the sulfate ester intermediate. | Charring at excessively high temperatures. chemeurope.comwikipedia.org |

| Base-Mediated Cyclization | Aqueous NaOH or other strong base | Deprotonation of NH₃⁺ and subsequent intramolecular SN2 attack. | Hofmann elimination, leading to ketone formation, especially with certain ring structures. wikipedia.org |

Reactivity Profiles of Synthetic Intermediates and Side Reactions

The main side reaction during the base-mediated cyclization step is Hofmann elimination. wikipedia.org However, for an acyclic substrate like this compound, which lacks the conformational constraints of cyclic systems where this has been observed, intramolecular substitution to form the aziridine is highly favored over elimination. Incomplete reaction is also a possibility, leaving unreacted amino sulfate salt.

Degradation Pathways and Product Characterization

The primary degradation pathway for this compound under most environmental and physiological conditions is hydrolysis. As discussed in section 6.1, this involves the cleavage of the sulfate ester to yield the parent amino alcohol, 2-amino-3,3-dimethylbutanol , and sulfuric acid. The rate and mechanism of this degradation are highly dependent on pH and temperature. nih.gov

Acidic Conditions : Degradation occurs via direct hydrolysis, likely through an S-O cleavage mechanism. rsc.orgnih.gov

Neutral/Alkaline Conditions : Degradation can proceed through intramolecular cyclization to the aziridine, which itself may be subject to further reactions, or through direct C-O bond cleavage via hydrolysis.

Characterization of the degradation products would typically involve modern analytical techniques. High-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the parent compound and the appearance of degradation products. nih.gov For structural elucidation of unknown products, techniques like high-resolution mass spectrometry (UHPLC-HRMS/MS) are invaluable for providing accurate mass measurements and fragmentation patterns, which help in identifying the chemical structures of the degradants. rsc.orgresearchgate.net

Comparative Reactivity Studies with Other Sulfate and Sulfonate Derivatives

The reactivity of this compound as an electrophile is defined by the leaving group ability of the sulfate anion. In synthetic organic chemistry, sulfate esters are considered good leaving groups, but they are generally less reactive than sulfonate esters.

Sulfonate esters, such as tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates), are among the most effective leaving groups used in nucleophilic substitution reactions. Their corresponding anions are the conjugate bases of very strong sulfonic acids, making them highly stable and very weak bases. youtube.com This high stability facilitates the cleavage of the C–O bond during substitution reactions.

The general order of leaving group ability is: Triflate > Tosylate/Mesylate > Sulfate > Halides (I > Br > Cl)

While sulfates are less reactive than sulfonates, they offer the advantage of being easily prepared directly from alcohols using sulfuric acid, a simple and inexpensive reagent, which is ideal for large-scale industrial processes like the Wenker synthesis. wikipedia.org Sulfonates, by contrast, are prepared using sulfonyl chlorides, which are more costly.

| Leaving Group | Typical Abbreviation | Relative Reactivity | Reason for Reactivity |

|---|---|---|---|

| Trifluoromethanesulfonate | OTf | Excellent | Highly stabilized anion due to resonance and the strong inductive effect of the CF₃ group. |

| p-Toluenesulfonate | OTs | Very Good | Anion is highly stabilized by resonance across three oxygen atoms and the aromatic ring. youtube.com |

| Methanesulfonate | OMs | Very Good | Anion is stabilized by resonance across three oxygen atoms. youtube.com |

| Sulfate | OSO₃H | Good | Anion is resonance-stabilized but generally considered less nucleofugal than sulfonates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.